molecular formula C15H10BrClN4S B12052723 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-21-6

4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12052723
CAS No.: 478254-21-6
M. Wt: 393.7 g/mol
InChI Key: HJXMQROGCLRICR-GIJQJNRQSA-N
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Description

4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is an organic compound with a complex structure that includes bromine, chlorine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-bromobenzaldehyde with 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzylidene)amino)-3-(2-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-Methylbenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-Fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific combination of bromine and chlorine atoms, which can impart distinct chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.

Properties

CAS No.

478254-21-6

Molecular Formula

C15H10BrClN4S

Molecular Weight

393.7 g/mol

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClN4S/c16-11-7-5-10(6-8-11)9-18-21-14(19-20-15(21)22)12-3-1-2-4-13(12)17/h1-9H,(H,20,22)/b18-9+

InChI Key

HJXMQROGCLRICR-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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